molecular formula C11H14BClFNO2 B14868452 (4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester

(4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14868452
M. Wt: 257.50 g/mol
InChI Key: XHLVDDSMFSBWKR-UHFFFAOYSA-N
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Description

(4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester is an organoboron compound that features a pyridine ring substituted with chlorine and fluorine atoms, and a boronic acid ester group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a variety of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the presence of ligands to stabilize the catalyst.

Major Products

The major products of these reactions are typically biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

(4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Mechanism of Action

The mechanism by which (4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.

    Transmetalation: The boronic ester transfers its organic group to the palladium center.

    Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

(4-Chloro-6-fluoropyridin-2-YL)boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:

The unique combination of chlorine and fluorine substituents in this compound imparts specific electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C11H14BClFNO2

Molecular Weight

257.50 g/mol

IUPAC Name

4-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-9(14)15-8/h5-6H,1-4H3

InChI Key

XHLVDDSMFSBWKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)Cl

Origin of Product

United States

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